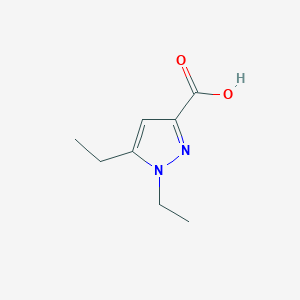
Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a stereoselective approach for the synthesis of (2,4)-methyl-proline starting from (2)-pyroglutamic acid has been described . The stereochemistry of the 4-methyl group might be a key determinator for successful incorporation during ribosomal synthesis of this protein .Applications De Recherche Scientifique
Synthesis and Derivatives
Several studies have explored efficient syntheses of related compounds and their potential applications. For example, Dawadi and Lugtenburg (2011) investigated the synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and related compounds, demonstrating the potential for creating a library of pyrrole systems from accessible materials (Dawadi & Lugtenburg, 2011). Similarly, Grošelj et al. (2013) developed a synthesis method for novel N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, showcasing the versatility in constructing functionalized heterocycles (Grošelj et al., 2013).
Structural Analysis and Characterization
Research has also been conducted on the structural characterization of related compounds. Irvine et al. (2008) used NMR analysis for verifying the structures of hydroxytrichloropicolinic acids, a method that could be applied to similar compounds for accurate structural identification (Irvine et al., 2008).
Application in Influenza Treatment
Wang et al. (2001) described the discovery of a potent inhibitor of influenza neuraminidase containing a pyrrolidine core, which underscores the potential therapeutic applications of similar compounds in antiviral treatments (Wang et al., 2001).
Catalysis and Chemical Reactions
Other studies focus on the role of related compounds in catalysis and chemical reactions. Galenko et al. (2015) explored the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates using a binary catalytic system, which could have implications for industrial synthesis processes (Galenko et al., 2015).
Oxidation Studies
Campaigne and Shutske (1974) studied the oxidation of diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate, providing insights into the chemical behavior of these compounds under oxidative conditions (Campaigne & Shutske, 1974).
Propriétés
IUPAC Name |
methyl (2S,4R)-4-hydroxy-5-oxopyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c1-11-6(10)3-2-4(8)5(9)7-3/h3-4,8H,2H2,1H3,(H,7,9)/t3-,4+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJQBJHYKVHRIS-IUYQGCFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H](C(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(2-Ethoxy-7-methylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B61824.png)








